
2-Bromo-1,5-difluoro-3-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-Bromo-1,5-difluoro-3-nitrobenzene" is not directly studied in the provided papers. However, the papers do discuss related bromo-nitrobenzene compounds and their chemical properties, which can provide insights into the behavior of similar compounds. For instance, the electrochemical reduction of 1-bromo-4-nitrobenzene is investigated, demonstrating the formation of arylzinc products , and the synthesis of 1-bromo-2,4-dinitrobenzene is described, yielding a high purity product . These studies suggest that bromo-nitrobenzene compounds are versatile intermediates in organic synthesis and can undergo various chemical transformations.
Synthesis Analysis
The synthesis of bromo-nitrobenzene derivatives is well-documented. For example, 1-bromo-2,4-dinitrobenzene is synthesized from bromobenzene by nitration in water, achieving a high yield and purity . Similarly, 1-(2-Bromoethoxy)-4-nitrobenzene is prepared from 4-nitrophenol and 1,2-dibromoethane via the Williamson Reaction . These methods highlight the reactivity of bromo-nitrobenzene compounds and their utility as intermediates in the synthesis of more complex molecules.
Molecular Structure Analysis
While the molecular structure of "2-Bromo-1,5-difluoro-3-nitrobenzene" is not directly analyzed, the structure of related compounds is examined. For instance, the nickel(II) complex of 1,2-bis(dimethylarsino)tetrafluorobenzene is studied using X-ray crystallography, revealing a tetragonal cation with specific Ni-Br and Ni-As bond lengths . This suggests that the molecular structure of bromo-nitrobenzene derivatives can be complex and may form stable complexes with transition metals.
Chemical Reactions Analysis
The chemical reactivity of bromo-nitrobenzene derivatives is explored in several papers. The electrochemical reduction of 1-bromo-4-nitrobenzene leads to the formation of arylzinc products , and the reduction of 1-(2-bromoethyl)-2-nitrobenzene at carbon cathodes results in the production of 1-nitro-2-vinylbenzene and 1H-indole . These reactions demonstrate the potential for bromo-nitrobenzene compounds to participate in various chemical transformations, including reductions and eliminations.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo-nitrobenzene derivatives are influenced by their functional groups and molecular structure. For instance, the nitration of polyfluoro-benzenes leads to high yields of mononitro-compounds , indicating that the presence of fluorine atoms can affect the reactivity of the benzene ring. Additionally, the radical anions of 1-bromo-4-nitrobenzene exhibit unique reactivity in ionic liquids compared to conventional solvents , suggesting that the solvent environment can significantly impact the behavior of these compounds.
Aplicaciones Científicas De Investigación
- Specific Scientific Field : Organic Chemistry
- Summary of the Application : 2-Bromo-1,5-difluoro-3-nitrobenzene is used in the preparation of aromatic amides . This process involves a copper-catalyzed direct arylation .
- Methods of Application or Experimental Procedures : The process uses readily available and structurally simple aryl precursors such as aryl boronic acids, aryl trialkoxysilanes, and dimethyl-aryl-sulfonium salts as the source for the aryl substituents . The reactions were insensitive to the electronic nature of the aryl groups, as both electron-rich and electron-deficient aryls were successfully introduced . A wide range of 2-bromo-2,2-difluoroacetamides as either aliphatic or aromatic secondary or tertiary amides were also reactive under the developed conditions .
- Results or Outcomes : The described synthetic protocols displayed excellent efficiency and were successfully utilized for the expeditious preparation of diverse aromatic amides in good-to-excellent yields . The reactions were scaled up to gram quantities .
Safety And Hazards
Propiedades
IUPAC Name |
2-bromo-1,5-difluoro-3-nitrobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF2NO2/c7-6-4(9)1-3(8)2-5(6)10(11)12/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCYPTYIIKJMNJZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])Br)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40648642 |
Source


|
| Record name | 2-Bromo-1,5-difluoro-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40648642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1,5-difluoro-3-nitrobenzene | |
CAS RN |
877161-74-5 |
Source


|
| Record name | 2-Bromo-1,5-difluoro-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40648642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-DIFLUORO-6-NITROBROMOBENZENE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



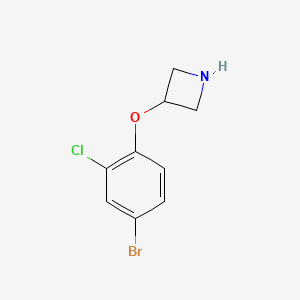

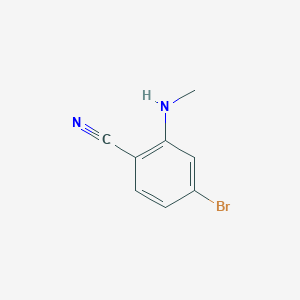
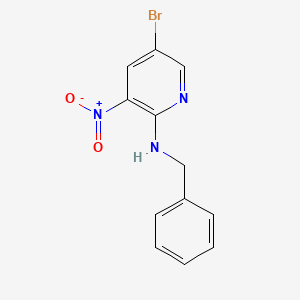

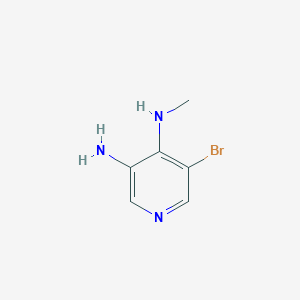
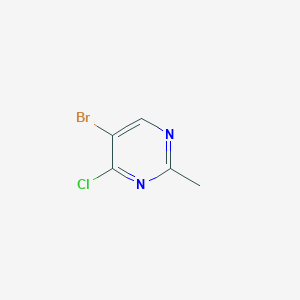
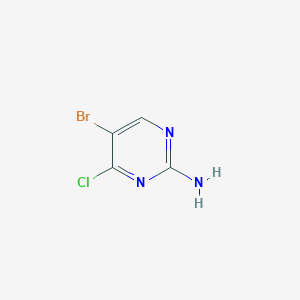

![2-[(4-Aminopiperidin-1-yl)methyl]phenol](/img/structure/B1292773.png)
![2-[(3-Aminopiperidin-1-yl)methyl]phenol](/img/structure/B1292774.png)
